Brain Penetrance (Kp,uu): TDI-6118 Achieves CNS Exposure In Vivo vs. Undetectable for Clinical Comparators
TDI-6118 achieves a brain-to-plasma unbound drug concentration ratio (Kp,uu) of 0.29 in rats, confirming in vivo brain penetration [1]. In contrast, the FDA-approved EZH2 inhibitor tazemetostat has poor blood-brain barrier penetrability, and the unmodified clinical candidate from which TDI-6118 was derived (Compound 2) exhibits a Kp,uu of <0.003, indicating essentially no brain exposure [1]. This 97-fold improvement in Kp,uu represents a fundamental pharmacological differentiation.
| Evidence Dimension | In vivo brain-to-plasma unbound drug concentration ratio (Kp,uu) |
|---|---|
| Target Compound Data | 0.29 |
| Comparator Or Baseline | Compound 2 (unmodified clinical candidate): <0.003 |
| Quantified Difference | >97-fold increase |
| Conditions | Rat in vivo pharmacokinetic study; brain and plasma drug concentrations quantified |
Why This Matters
This is the only quantitative brain penetrance data available for an EZH2 inhibitor, directly enabling CNS oncology studies that are impossible with other compounds.
- [1] Liang R, Tomita D, Sasaki Y, et al. A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors. ACS Med Chem Lett. 2022;13(3):377-387. View Source
